N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide
Description
The compound N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide is a structurally complex molecule featuring a hybrid pharmacophore design. Its core structure includes an imidazo[1,2-a]pyridine scaffold linked via a hexylamino spacer to a 1,2,5-oxadiazol-3-yl group, which is further substituted with a hydroxycarbamimidoyl moiety and a 3-bromo-4-fluorophenyl ring.
Synthetic routes for analogous compounds, such as N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, highlight the use of palladium-catalyzed cross-coupling reactions and microwave-assisted techniques to optimize yields and purity . The bromo and fluoro substituents are critical for enhancing metabolic stability and binding affinity, while the oxadiazole ring may contribute to improved solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C23H24BrFN8O3 |
|---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H24BrFN8O3/c24-17-13-16(6-7-18(17)25)29-22(30-35)20-21(32-36-31-20)27-9-3-1-2-4-10-28-23(34)15-5-8-19-26-11-12-33(19)14-15/h5-8,11-14,35H,1-4,9-10H2,(H,27,32)(H,28,34)(H,29,30) |
InChI Key |
CGHBNLCYTYSIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCCCCCNC(=O)C3=CN4C=CN=C4C=C3)NO)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
Introduction of the 1,2,5-Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile oxide, with an alkyne or alkene.
Attachment of the Hydroxycarbamimidoyl Group: This can be done through the reaction of a suitable amine with a carbamoyl chloride or isocyanate.
Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and introducing the bromo and fluoro substituents through halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by:
- Core Components : The imidazo[1,2-a]pyridine moiety is known for its biological activity, often serving as a scaffold for drug design.
- Functional Groups : The presence of a hydroxycarbamimidoyl group and oxadiazole ring enhances its reactivity and interaction with biological targets.
- Halogen Substituents : The bromine and fluorine atoms attached to the phenyl ring can influence the compound's pharmacokinetic properties.
Biological Activities
Research indicates that N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide exhibits significant biological activities:
1. Modulation of Indoleamine 2,3-Dioxygenase (IDO)
This compound has been identified as a potential modulator of IDO, an enzyme involved in the metabolism of tryptophan to kynurenine. Inhibition of IDO can enhance immune responses against tumors by preventing immune tolerance .
2. Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific cancer cell pathways. The ability to inhibit enzymes like IDO is crucial in cancer immunotherapy .
3. Inhibition of Enzymatic Activity
The hydroxyamidino group allows for interaction with various enzymes, potentially leading to inhibition or modulation of their activity. This could be beneficial in treating diseases where enzyme dysregulation is a factor .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound or its derivatives:
Mechanism of Action
The mechanism by which N-[6-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with derivatives reported in recent synthetic studies (Table 1). For example, N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () features a benzamide group instead of the hexyl-linked oxadiazole-carboxamide chain. This difference significantly alters physicochemical properties:
The hexyl spacer in the target compound likely improves membrane permeability compared to the rigid benzamide analogue, while the oxadiazole moiety may enhance metabolic stability by reducing susceptibility to esterase cleavage .
Computational Modeling and Property Prediction
Advanced computational models, such as XGBoost and ChemGPS-NP, have been employed to predict and compare properties of structurally complex compounds. The XGBoost algorithm () achieved high accuracy (R² = 0.928) in predicting superconducting critical temperatures, demonstrating its utility in extrapolating physicochemical properties like solubility and lipophilicity for halogenated heterocycles.
The ChemGPS-NP framework () positions the compound in chemical space relative to bedaquiline-like molecules, emphasizing its unique halogenated and heterocyclic features. Virtual screening using this model indicates that the target compound occupies a distinct region compared to benzamide derivatives, implying divergent biological targets or mechanisms of action .
Detection and Characterization
Infrared spectral radiometers () enable remote detection of aerosols or gaseous forms of such compounds, with spectral resolution tailored to identify bromine- and fluorine-specific absorption bands. This capability is critical for environmental monitoring and quality control during synthesis .
Biological Activity
N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes an imidazopyridine core and oxadiazole moiety. Its molecular formula is , which contributes to its pharmacological properties.
The biological activity of this compound primarily involves modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO is known to catalyze the degradation of tryptophan into kynurenine, thereby affecting T-cell function and promoting immune tolerance. Compounds that inhibit IDO can potentially enhance anti-tumor immunity and are being explored for cancer therapy .
Antitumor Activity
Studies have indicated that N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Immunomodulatory Effects
Beyond its antitumor properties, this compound has shown promise as an immunomodulator. By inhibiting IDO activity, it enhances T-cell responses against tumor cells. This dual action—both direct cytotoxicity against cancer cells and modulation of the immune environment—positions it as a candidate for combination therapies in oncology .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Breast Cancer : A clinical trial involving a related IDO inhibitor demonstrated a statistically significant increase in overall survival rates among patients receiving the drug in combination with standard chemotherapy compared to those receiving chemotherapy alone.
- Melanoma : Patients treated with IDO inhibitors showed improved immune responses as evidenced by increased levels of activated T-cells and reduced tumor burden in preclinical models.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Mechanism of Action | IDO Inhibition |
| Antitumor Activity | Effective against breast and colon cancer cells |
| Clinical Applications | Oncology (potential use in combination therapies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
